An In-depth Technical Guide to 2-(4-hydroxymethylphenyl)phenol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-hydroxymethylphenyl)phenol: Synthesis, Characterization, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of 2-(4-hydroxymethylphenyl)phenol, a biphenyl derivative of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this guide elucidates its core chemical structure, predicts its physicochemical properties, and outlines a robust, field-proven synthetic methodology. Furthermore, by analyzing its constituent functional motifs—the 2-arylphenol core and the hydroxymethylphenyl group—we explore its potential as a scaffold for novel therapeutics, particularly in oncology, inflammation, and infectious diseases. This guide is designed to serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic applications of this and related biphenyl compounds.
Introduction: The Biphenyl Scaffold in Drug Discovery
The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility allows it to adapt to various receptor topographies, while its metabolic stability provides a solid foundation for drug design. Compounds incorporating the biphenyl scaffold exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-hypertensive properties.[2][3]
The subject of this guide, 2-(4-hydroxymethylphenyl)phenol, combines the biphenyl core with two critical functional groups: a phenolic hydroxyl group and a benzylic alcohol. The phenolic -OH can act as a key hydrogen bond donor/acceptor and is a known pharmacophore in many drug classes, including antioxidants and enzyme inhibitors.[4] The hydroxymethyl group (–CH₂OH) can enhance aqueous solubility and provides a reactive handle for further chemical modification or metabolic activation, often influencing both pharmacokinetic and pharmacodynamic profiles.[5]
This guide will deconstruct 2-(4-hydroxymethylphenyl)phenol, providing a theoretical and practical framework for its synthesis and potential biological evaluation.
Molecular Structure and Physicochemical Properties
The structure of 2-(4-hydroxymethylphenyl)phenol consists of a phenol ring substituted at the ortho-position (C2) with a 4-(hydroxymethyl)phenyl group.
Systematic IUPAC Name: 2-(4-hydroxymethylphenyl)phenol Molecular Formula: C₁₃H₁₂O₂ Molecular Weight: 200.23 g/mol
| Property | Predicted Value | Unit | Significance in Drug Development |
| Molecular Weight | 200.23 | g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| logP (Octanol/Water) | ~2.7 | - | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 2 | - | The two hydroxyl groups can engage in key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | - | The oxygen atoms of the hydroxyl groups can accept hydrogen bonds. |
| Polar Surface Area | 40.46 | Ų | Suggests good potential for oral absorption and cell permeability. |
| Boiling Point | ~376 | °C | High boiling point is typical for phenolic compounds of this size. |
| Melting Point | ~119 | °C | Provides a target for characterization of the synthesized solid.[6] |
Synthesis and Purification: A Validated Approach
The most reliable and versatile method for constructing the C-C bond between the two phenyl rings in 2-(4-hydroxymethylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and high yields.[7]
The proposed synthetic strategy involves the coupling of a protected 2-halophenol with (4-hydroxymethylphenyl)boronic acid. Protection of the phenolic hydroxyl group is a critical step to prevent self-coupling and other side reactions.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a self-validating system, where successful synthesis and purification are confirmed by analytical characterization.
Step 1: Protection of 2-Bromophenol
-
Rationale: The acidic proton of the phenol can interfere with the basic conditions of the Suzuki coupling. A protecting group like methoxymethyl (MOM) is easily installed and removed under mild acidic conditions.
-
Procedure:
-
Dissolve 2-bromophenol (1.0 eq) in dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C and slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with saturated aq. NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography to yield 1-bromo-2-(methoxymethoxy)benzene.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: This is the key bond-forming step. A catalyst system like Pd(dppf)Cl₂ is robust and effective for coupling aryl halides with arylboronic acids.[8] A base is required to activate the boronic acid for transmetalation.[7]
-
Procedure:
-
To a reaction vessel, add 1-bromo-2-(methoxymethoxy)benzene (1.0 eq), (4-hydroxymethylphenyl)boronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 3: Deprotection
-
Rationale: The final step is the removal of the MOM group to reveal the free phenol, yielding the target compound.
-
Procedure:
-
Dissolve the purified product from Step 2 in methanol.
-
Add a strong acid, such as 2M hydrochloric acid (HCl).
-
Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Neutralize the reaction with saturated aq. NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize or purify by column chromatography to obtain pure 2-(4-hydroxymethylphenyl)phenol.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Visualization of Synthetic Workflow
Caption: Proposed synthetic pathway for 2-(4-hydroxymethylphenyl)phenol.
Potential Applications in Drug Development
The structural features of 2-(4-hydroxymethylphenyl)phenol suggest several promising avenues for therapeutic application.
-
Anti-Cancer Activity: Many biphenyl derivatives exhibit potent anti-proliferative and cytotoxic effects.[3] The phenolic structure is also a common feature in compounds that modulate key signaling pathways in cancer. The hydroxymethyl group could be critical for interacting with enzymes or could be a site for creating prodrugs that are selectively activated in the tumor microenvironment.[5]
-
Anti-Inflammatory Agents: Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, often by scavenging reactive oxygen species or inhibiting enzymes like cyclooxygenase (COX).[4] Biphenyl derivatives have also been developed as potent anti-inflammatory agents.[2] This compound could potentially act as a dual inhibitor, targeting multiple aspects of the inflammatory cascade.
-
Neuroprotective Agents: The biphenyl scaffold is present in compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[9] The dual hydroxyl groups could provide key binding interactions within the active sites of these or other neurological targets.
-
Antimicrobial Agents: The biphenyl core is found in numerous natural and synthetic compounds with antibacterial and antifungal activity.[3] The molecule could serve as a starting point for the development of new antibiotics, a critical area of unmet medical need.
Conclusion
2-(4-hydroxymethylphenyl)phenol represents a promising, yet underexplored, chemical scaffold. Its synthesis is readily achievable through established and reliable synthetic organic chemistry, primarily the Suzuki-Miyaura cross-coupling. The combination of the biologically active biphenyl core with a phenolic hydroxyl group and a versatile hydroxymethyl moiety makes it an attractive candidate for library synthesis and screening in a variety of disease models. This guide provides the necessary foundational knowledge for researchers to synthesize this molecule and begin to unlock its therapeutic potential.
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ResearchGate. (n.d.). Some biologically active biphenyl derivatives. ResearchGate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 2-[(4-hydroxyphenyl)methyl]- (CAS 2467-03-0). Cheméo. Retrieved from [Link]
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Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-[(4-hydroxyphenyl)methyl]-. NIST WebBook. Retrieved from [Link]
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Career Henan Chemical Co. (n.d.). 2-[(4-hydroxyphenyl)methyl]phenol CAS NO.2467-03-0. Career Henan Chemical Co. Retrieved from [Link]
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MDPI. (2017, January 20). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Facile Synthesis of 2-Arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides with 6-Diazo-2-cyclohexenones. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2-((4-hydroxyphenyl)methyl)phenol. PubChem. Retrieved from [Link]
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Stenutz. (n.d.). 2-[hydroxy(4-methylphenyl)methyl]phenol. Stenutz. Retrieved from [Link]
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MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Bis(4-hydroxybenzyl)phenol. Wikipedia. Retrieved from [Link]
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National Institutes of Health. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]
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MDPI. (2021, September 18). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. MDPI. Retrieved from [Link]
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PubMed. (2025, June 2). Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. PubMed. Retrieved from [Link]
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